2-Amino-3-fluoro-5-(trifluoromethyl)pyridine
Description
2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by an amino group at position 2, a fluorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 5. This compound’s unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it valuable in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVVQRHBCUBQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648636 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852062-17-0 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852062-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Ammonification and Reduction
This method involves using 2,3-difluoro-5-chloropyridine as a starting material. The process includes:
Ammonification : The compound is treated with ammonia under high pressure and temperature.
- Conditions : Typically at 140 °C for 20 to 24 hours.
- Yield : Approximately 85% with a purity of around 99%.
Reduction : The resulting product undergoes a reduction step to yield the desired amino compound.
This method is noted for its high yield and straightforward procedure, making it suitable for large-scale production.
Method 2: Chlorine/Fluorine Exchange
In this approach, chlorinated pyridine derivatives are subjected to fluorination reactions:
Chlorination : Starting from methylpyridine derivatives, chlorination occurs first.
Fluorination : Following chlorination, fluorination is performed to introduce trifluoromethyl groups.
This method is advantageous due to its ability to efficiently introduce multiple functional groups into the pyridine ring.
Method 3: Direct Substitution Reactions
Another effective method involves direct substitution reactions where:
Starting Material : Use of 2-chloro-5-trifluoromethylpyridine.
Reagents : Ammonium salts and various catalysts (e.g., copper salts) are employed.
-
- Temperature ranges from 30 °C to 80 °C.
- Reaction time varies from 4 to 10 hours depending on the specific conditions used.
Outcome :
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of each preparation method for this compound:
| Method | Starting Material | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ammonification and Reduction | 2,3-Difluoro-5-chloropyridine | High pressure (140 °C) | ~85 | ~99 |
| Chlorine/Fluorine Exchange | Methylpyridine derivatives | Varies (catalysts required) | Varies | Varies |
| Direct Substitution | 2-Chloro-5-trifluoromethylpyridine | 30-80 °C, 4-10 hours | Up to 96 | >99 |
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine oxides, and reduced pyridine derivatives .
Scientific Research Applications
2-Amino-3-fluoro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The biological and chemical behavior of pyridine derivatives is heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Fluorine vs. Bromine/Chlorine : Fluorine’s high electronegativity increases the compound’s stability and polarity, whereas bromine/chlorine may enhance electrophilic reactivity .
- Trifluoromethyl Group : The -CF₃ group consistently improves lipophilicity and metabolic stability across analogs .
Physicochemical Properties
The trifluoromethyl group significantly impacts solubility and bioavailability. For example:
- LogP Values: this compound: Estimated LogP ≈ 2.1 (moderate lipophilicity). 2-Chloro-5-(trifluoromethyl)pyridine: LogP ≈ 2.8 (higher lipophilicity due to Cl) .
- Thermal Stability: Fluorinated derivatives exhibit higher thermal stability than non-fluorinated analogs .
Reactivity Comparison
- Amino Group: Enables condensation reactions (e.g., formation of amides or Schiff bases), a feature absent in non-amino analogs like 2-chloro-5-(trifluoromethyl)pyridine .
- Fluorine : Participates in nucleophilic aromatic substitution less readily than chlorine or bromine due to higher bond strength .
Pharmacological Potential
- Antimicrobial Activity: Trifluoromethyl pyridines, including 2-amino derivatives, show promise against bacterial and fungal targets. The amino group enhances target binding via hydrogen bonding .
- Anticancer Potential: Fluorine and CF₃ groups improve membrane permeability and resistance to oxidation, critical for drug candidates .
Biological Activity
2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is an organic compound characterized by its unique structural features, including a pyridine ring with an amino group, a fluorine atom, and a trifluoromethyl group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. Despite limited direct studies on its biological effects, insights can be drawn from related compounds and structural analogs.
The molecular formula of this compound is CHFN, and it typically appears as a white crystalline solid with a melting point ranging from 63.0 to 72.0 °C. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, which can improve bioavailability and pharmacological efficacy.
Synthesis Methods:
- Amination of 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol : This method involves the reaction of 2-fluoro-5-nitropyridine with trifluoroacetic anhydride, followed by reduction to yield the desired amine.
- Alternative Synthetic Routes : Various synthetic pathways have been explored to obtain this compound, emphasizing its versatility as a chemical intermediate.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, similar pyridine derivatives have shown significant pharmacological properties. The following are key areas where such compounds have demonstrated activity:
Pharmacological Potential
- Anticancer Activity : Compounds with similar structural motifs have been investigated for their potential in cancer treatment, particularly those targeting specific cellular pathways associated with tumor growth .
- Antimicrobial Properties : The incorporation of fluorinated groups in organic compounds often enhances their antibacterial and antifungal activities, making them suitable candidates for further exploration in antimicrobial research .
- Enzyme Inhibition : Pyridine derivatives are known to interact with various enzymes, potentially serving as inhibitors or modulators in biochemical pathways .
Case Study 1: Anticancer Activity
A review highlighted that certain pyridine derivatives exhibit selective inhibition against mTOR kinase, which is crucial in cancer cell proliferation . This suggests that this compound could be evaluated for similar mechanisms.
Case Study 2: Antimicrobial Research
Research into fluorinated compounds has shown that the trifluoromethyl group can enhance the potency of drugs against resistant bacterial strains . This property warrants investigation into the antimicrobial efficacy of this compound.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activity potential:
| Compound Name | Structure Characteristics | Similarity Index |
|---|---|---|
| 2-Amino-4-(trifluoromethyl)pyridine | Amino group at position 2, trifluoromethyl at 4 | 0.82 |
| 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | Chlorine at position 5, trifluoromethyl at 3 | 0.87 |
| 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | Bromine at position 5, trifluoromethyl at 3 | 0.85 |
| 6-Chloro-3-(trifluoromethyl)pyridin-2-amine | Chlorine at position 6, trifluoromethyl at 3 | 0.83 |
| 3-(Difluoromethyl)pyridin-2-amine | Difluoromethyl at position 3 | 0.96 |
This table illustrates how structural modifications can influence biological activity, emphasizing the need for targeted studies on this compound.
Q & A
Q. What are the standard synthetic routes for 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and functional group introduction. For analogs like 3-chloro derivatives, nucleophilic substitution (e.g., with amines) under basic conditions (K₂CO₃) is common . Fluorination may require specialized agents like DAST (diethylaminosulfur trifluoride) or Balz-Schiemann reactions. Optimization involves controlling temperature (60–100°C), solvent choice (DMF or THF), and catalyst selection (e.g., Pd for coupling reactions) . Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures ≥97% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluoro/trifluoromethyl groups cause distinct splitting). For example, aromatic protons appear δ 6.5–8.5 ppm, while NH₂ resonates δ 5.0–6.0 ppm .
- FT-IR : Identify N-H stretches (~3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- GC-MS/HPLC : Assess purity (>96% by GC) and molecular ion peaks (e.g., m/z 180.10 for C₆H₄N₂F₄) .
Q. How can researchers safely handle and store this compound?
- Methodological Answer :
- PPE : Use N95 masks, nitrile gloves, and eye protection to avoid inhalation/contact .
- Storage : Keep in airtight glass containers at 2–8°C, away from moisture and oxidizers .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of this pyridine derivative?
- Methodological Answer : The electron-withdrawing trifluoromethyl and fluoro groups direct electrophilic substitution to the 4-position, but competing pathways (e.g., nucleophilic attack at the 2-amino site) require precise control. Strategies include:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the NH₂ group, enabling selective functionalization .
- Protecting Groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) to avoid side reactions .
- Computational Guidance : DFT calculations predict reactive sites by analyzing Fukui indices .
Q. How can this compound’s biological activity be evaluated in anticancer research?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity via MTT assays (IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7). Compare to analogs like 3-chloro derivatives, which show IC₅₀ ~10 µM .
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR) or DNA intercalation .
- In Vivo Models : Evaluate efficacy in xenograft mice, monitoring tumor volume reduction and toxicity (LD₅₀) .
Q. How do computational methods aid in understanding this compound’s reactivity and interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to study stability and aggregation .
- Docking Studies : Predict binding affinities to biological targets (e.g., PARP-1) by analyzing hydrogen bonds with active-site residues .
- QSAR Models : Correlate substituent effects (e.g., F vs. Cl) with bioactivity using Hammett constants .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Cross-Validation : Compare data across multiple sources (e.g., melting point: 95–97.5°C for 3-chloro analogs vs. 93–97°C for 5-fluoro derivatives) .
- Experimental Replication : Reproduce synthesis/purification under controlled conditions (e.g., heating rate during MP determination) .
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., dehalogenated species) affecting physical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
